6-(3-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one
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Overview
Description
6-(3-METHOXYPHENYL)-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by the presence of a methoxyphenyl group, a phenylpiperazine moiety, and a dihydropyrimidinone core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-METHOXYPHENYL)-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with urea and subsequent reaction with 4-phenylpiperazine to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(3-METHOXYPHENYL)-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The dihydropyrimidinone core can be reduced to a tetrahydropyrimidinone.
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 6-(3-HYDROXYPHENYL)-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE.
Reduction: Formation of 6-(3-METHOXYPHENYL)-2-(4-PHENYLPIPERAZIN-1-YL)-TETRAHYDROPYRIMIDIN-4-ONE.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-METHOXYPHENYL)-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(3-METHOXYPHENYL)-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an antagonist or agonist at specific neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-METHOXYPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE
- 6-(3-METHOXYPHENYL)-2-(4-ETHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE
- 6-(3-METHOXYPHENYL)-2-(4-PHENYLPIPERIDIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE
Uniqueness
The uniqueness of 6-(3-METHOXYPHENYL)-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its specific structural features, such as the combination of a methoxyphenyl group and a phenylpiperazine moiety. These structural elements contribute to its distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H22N4O2 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H22N4O2/c1-27-18-9-5-6-16(14-18)19-15-20(26)23-21(22-19)25-12-10-24(11-13-25)17-7-3-2-4-8-17/h2-9,14-15H,10-13H2,1H3,(H,22,23,26) |
InChI Key |
PJIHFFGGSNWLTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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